

In-Depth Technical Guide: 4,4',4"-Nitrilotribenzoic Acid (CAS 118996-38-6)

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Compound of Interest

Compound Name: 4,4',4"-Nitrilotribenzoic acid

Cat. No.: B1425181

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **4,4',4"-Nitrilotribenzoic acid** (CAS 118996-38-6). Particular focus is given to its role as a versatile building block in the development of Metal-Organic Frameworks (MOFs) with applications in catalysis and biomedicine.

Core Compound Properties

4,4',4"-Nitrilotribenzoic acid, also known as 4,4',4"-Tricarboxytriphenylamine, is a tripodal organic ligand that has garnered significant interest in materials science and coordination chemistry. Its rigid, C₃-symmetric structure makes it an excellent candidate for the construction of highly ordered, porous materials.

Physicochemical Data

The following tables summarize the key physicochemical properties of **4,4',4"-Nitrilotribenzoic acid**. It is important to note that some of these values are predicted and experimental data may vary.

Identifier	Value	Source
CAS Number	118996-38-6	[1] [2] [3]
Molecular Formula	C ₂₁ H ₁₅ NO ₆	[1]
Molecular Weight	377.35 g/mol	[4]
IUPAC Name	4,4',4"-nitrilotribenzoic acid	[2]
Synonyms	4,4',4"-Nitrilotrisbenzoic acid, 4,4',4"-Tricarboxytriphenylamine, H ₃ NTB, H ₃ TCA	[1] [2]
Appearance	White to off-white solid	[2]
Property	Value	Notes
Melting Point	Not available	Data not found in searched literature.
Boiling Point	690.0 ± 50.0 °C	Predicted value. [1]
Density	1.461 ± 0.06 g/cm ³	Predicted value. [1]
pKa	3.78 ± 0.10	Predicted value. [1]
Solubility	Soluble in polar organic solvents (e.g., DMF, DMSO).	[2]

Spectroscopic Data

Spectroscopic data for **4,4',4"-Nitrilotribenzoic acid** is available from various commercial suppliers and in the literature. This data is crucial for confirming the identity and purity of the compound.

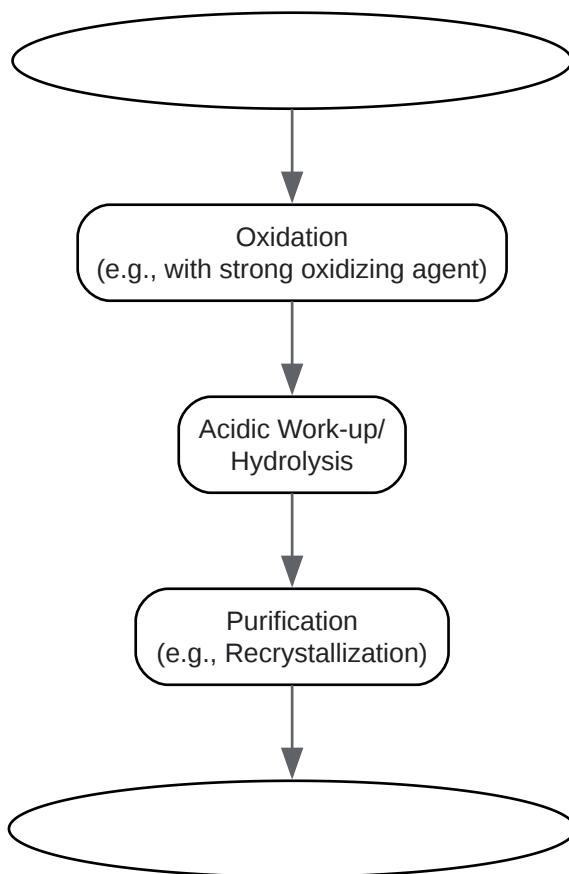
Technique	Availability
¹ H NMR	Available
¹³ C NMR	Available
Mass Spectrometry (MS)	Available
Infrared (IR) Spectroscopy	Available
HPLC, LC-MS, UPLC	Data available from suppliers.

Synthesis and Experimental Protocols

Synthesis of 4,4',4''-Nitrilotribenzoic Acid

The synthesis of **4,4',4''-Nitrilotribenzoic acid** can be achieved through the oxidation of a triphenylmethane derivative.^[1] While a detailed, step-by-step protocol is not readily available in the public domain, the general synthetic approach involves the oxidation of the methyl groups of 1,1',1''-nitrilotriphenylmethane to carboxylic acids. This transformation typically employs strong oxidizing agents.

General Experimental Workflow for Synthesis



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Caption: General workflow for the synthesis of **4,4',4''-Nitrilotribenzoic acid**.

Synthesis of a Cerium-Based Metal-Organic Framework (Ce-MOF)

4,4',4''-Nitrilotribenzoic acid is a key component in the solvothermal synthesis of MOFs. The following protocol is a representative example for the synthesis of a Cerium-based MOF.

Materials:

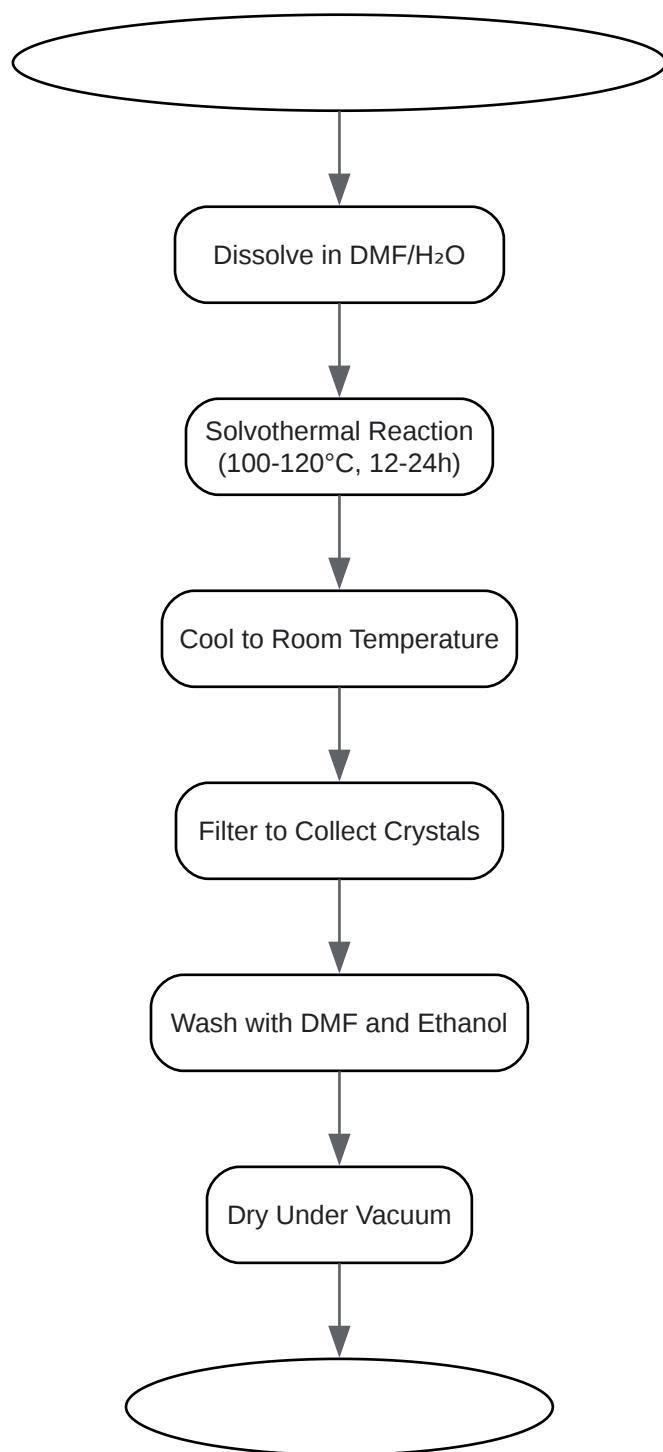
- **4,4',4''-Nitrilotribenzoic acid** (H_3NTB)
- Cerium(III) nitrate hexahydrate ($\text{Ce}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- N,N-Dimethylformamide (DMF)

- Deionized water
- Ethanol

Procedure:

- In a glass vial, dissolve a specific molar ratio of **4,4',4''-Nitrilotribenzoic acid** and Cerium(III) nitrate hexahydrate in a mixture of DMF and deionized water.
- Seal the vial and place it in a programmable oven.
- Heat the mixture to a temperature between 100-120°C for 12-24 hours.[2]
- After the reaction is complete, allow the oven to cool down to room temperature.
- Collect the resulting crystals by filtration.
- Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules from the pores.
- Dry the purified Ce-MOF crystals under vacuum.

Experimental Workflow for Ce-MOF Synthesis



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Caption: Solvothermal synthesis of a Cerium-based MOF using H₃NTB.

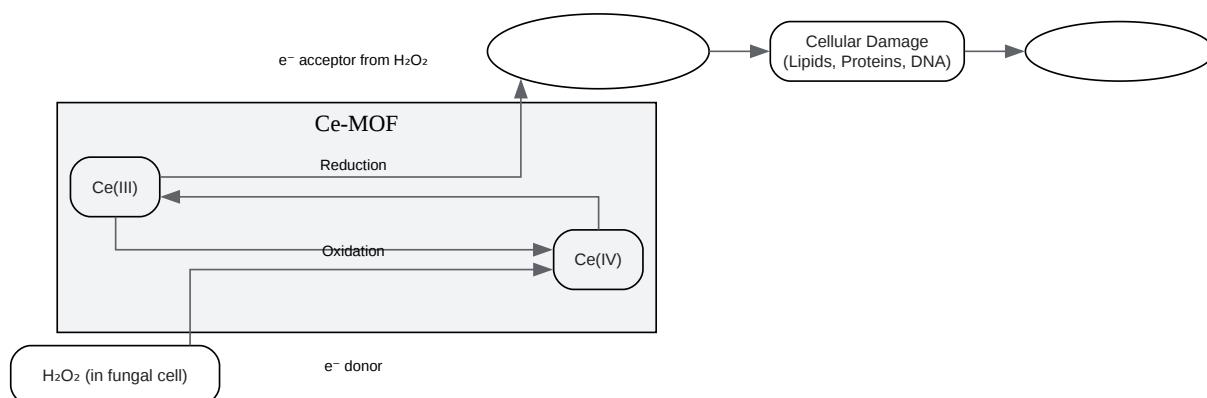
Biological Activity and Signaling Pathways

Cerium-based MOFs synthesized from **4,4',4''-Nitrilotribenzoic acid** have demonstrated notable biological activity, particularly as antifungal agents.^[5] The proposed mechanism of action involves the generation of Reactive Oxygen Species (ROS).

Antifungal Mechanism of Action

The antifungal activity of these Ce-MOFs is attributed to their peroxidase-like activity. The cerium nodes within the MOF can cycle between Ce(III) and Ce(IV) oxidation states. This redox cycling facilitates the decomposition of hydrogen peroxide (H_2O_2), which is naturally present in biological systems, into highly reactive hydroxyl radicals ($\bullet OH$). These ROS can then induce oxidative stress in fungal cells, leading to damage of cellular components and ultimately cell death.^[5]

Signaling Pathway for Antifungal Activity



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